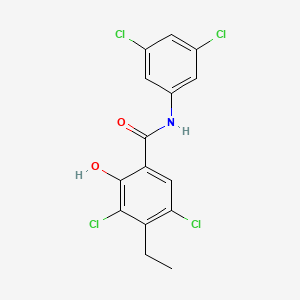
1-(4-Ethoxyocta-1,3-dien-1-yl)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyocta-1,3-dien-1-yl)-3-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with an ethoxyocta-1,3-dienyl group and a methyl group. The presence of conjugated double bonds in the side chain suggests potential reactivity and applications in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyocta-1,3-dien-1-yl)-3-methylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylbenzene (m-xylene) with 4-ethoxyocta-1,3-diene under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethoxyocta-1,3-dien-1-yl)-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bonds can yield saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(4-ethoxyocta-1,3-dien-1-yl)-3-methylbenzoic acid.
Reduction: Formation of 1-(4-ethoxyoctyl)-3-methylbenzene.
Substitution: Formation of 1-(4-ethoxyocta-1,3-dien-1-yl)-3-bromomethylbenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of conjugated dienes on biological systems.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyocta-1,3-dien-1-yl)-3-methylbenzene depends on its interaction with molecular targets. The conjugated dienes may participate in electron transfer reactions, influencing various biochemical pathways. The benzene ring can undergo electrophilic substitution, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyocta-1,3-dien-1-yl)-3-methylbenzene: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyocta-1,3-dien-1-yl)-4-methylbenzene: Similar structure with the methyl group in a different position on the benzene ring.
Eigenschaften
CAS-Nummer |
920974-96-5 |
|---|---|
Molekularformel |
C17H24O |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
1-(4-ethoxyocta-1,3-dienyl)-3-methylbenzene |
InChI |
InChI=1S/C17H24O/c1-4-6-12-17(18-5-2)13-8-11-16-10-7-9-15(3)14-16/h7-11,13-14H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
IYQRUDJECDTXOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CC=CC1=CC=CC(=C1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide](/img/structure/B15172521.png)
![2-(3-nitrophenyl)-5-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172526.png)

![tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15172535.png)




![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one](/img/structure/B15172568.png)
![2-[2,2-Bis(4-methoxyphenyl)ethenyl]-6-chloro-1,3-dimethyl-1H-indene](/img/structure/B15172589.png)
![4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15172593.png)



